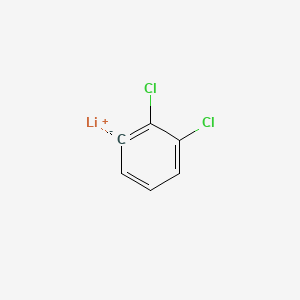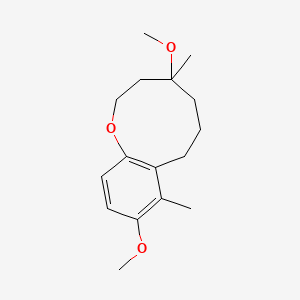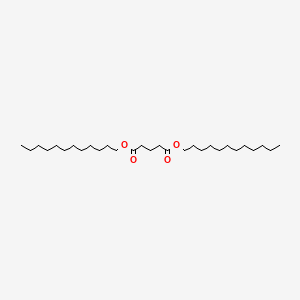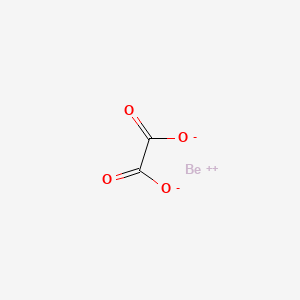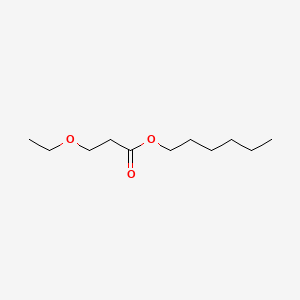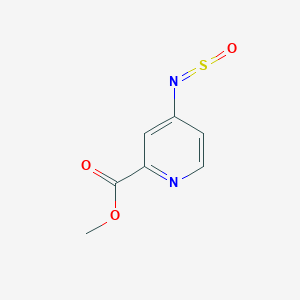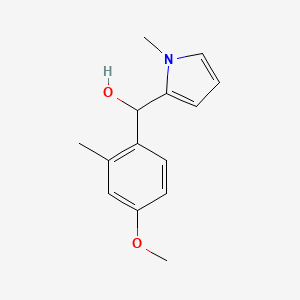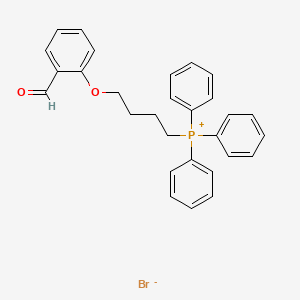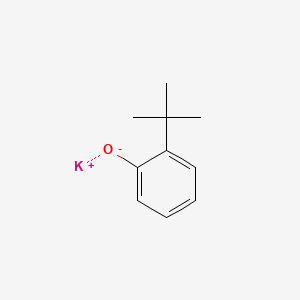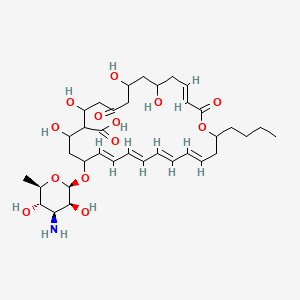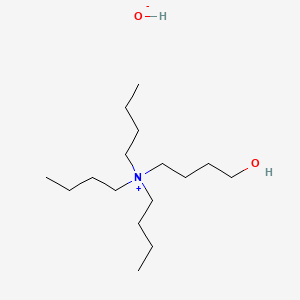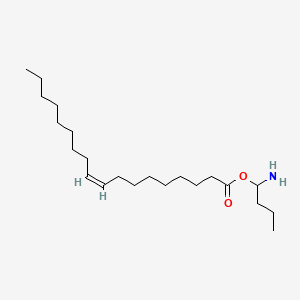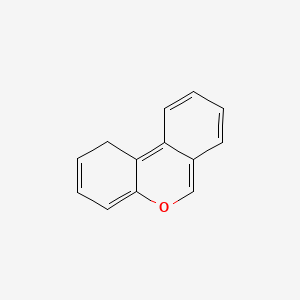![molecular formula C18H16IN B12645259 8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide CAS No. 17366-49-3](/img/structure/B12645259.png)
8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 143239 is a chemical compound known for its significant applications in various scientific fields. It is primarily recognized for its role in the synthesis of neural stem cells from human pluripotent stem cells. This compound has been extensively studied for its potential in regenerative medicine and neurobiology.
Vorbereitungsmethoden
The preparation of NSC 143239 involves several synthetic routes and reaction conditions. One common method includes the use of human pluripotent stem cells, such as embryonic stem cells and induced pluripotent stem cells. These cells are induced to form neural stem cells using a serum-free neural induction medium. This medium typically consists of Neurobasal® Medium and GIBCO® Neural Induction Supplement, among other reagents . The process is efficient and avoids the laborious steps of embryoid body formation and mechanical isolation of neural stem cells.
Analyse Chemischer Reaktionen
NSC 143239 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include disodium phosphonate and other phosphonate compounds . The major products formed from these reactions are typically derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
NSC 143239 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it plays a crucial role in the induction of neural stem cells, which are essential for studying cell fate specification, disease modeling, and drug screening . Additionally, NSC 143239 is being explored for its potential in treating neurological disorders and neurodegenerative diseases through neural stem cell transplantation .
Wirkmechanismus
The mechanism of action of NSC 143239 involves its interaction with molecular targets and pathways that regulate neural stem cell differentiation. It primarily acts by inducing the expression of specific transcription factors and signaling molecules that promote the formation of neural stem cells from pluripotent stem cells . This process is crucial for the development of various neural cell types, including neurons, oligodendrocytes, and astrocytes.
Vergleich Mit ähnlichen Verbindungen
NSC 143239 can be compared with other compounds used in neural stem cell research, such as disodium phosphonate and other phosphonate derivatives . While these compounds share similar chemical properties, NSC 143239 is unique in its high efficiency and specificity in inducing neural stem cells from human pluripotent stem cells. This makes it a valuable tool in regenerative medicine and neurobiology.
Conclusion
NSC 143239 is a versatile compound with significant applications in various scientific fields. Its ability to efficiently induce neural stem cells from human pluripotent stem cells makes it a valuable asset in regenerative medicine and neurobiology. The compound’s unique properties and mechanisms of action highlight its potential for future research and therapeutic applications.
Eigenschaften
CAS-Nummer |
17366-49-3 |
|---|---|
Molekularformel |
C18H16IN |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
8-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;iodide |
InChI |
InChI=1S/C18H16N.HI/c1-13-16-8-4-3-7-15(16)12-18-17-9-5-2-6-14(17)10-11-19(13)18;/h2-9,12H,10-11H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ACRGWRSFNGJAIX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+]2CCC3=CC=CC=C3C2=CC4=CC=CC=C14.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


